

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of α -Santalol

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Compound of Interest

Compound Name: *alpha-Santalol*

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This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key properties of α -santalol, a sesquiterpene alcohol and the principal bioactive constituent of sandalwood oil. This document includes a summary of its quantitative data and detailed experimental protocols for its extraction and isolation.

Introduction

Alpha-santalol (α -santalol) is a sesquiterpenoid alcohol that constitutes the primary fragrance and medicinal component of sandalwood oil, which is extracted from the heartwood of trees belonging to the *Santalum* genus, most notably *Santalum album* (Indian sandalwood).[1] It is a valued ingredient in the perfume industry and has garnered significant scientific interest for its diverse pharmacological activities, including potential anti-inflammatory, antimicrobial, and chemopreventive properties.[1][2] α -Santalol and its isomers, particularly β -santalol, typically comprise 70-90% of sandalwood oil.[3]

Chemical Structure of α -Santalol

α -Santalol is characterized by a complex tricyclic carbon skeleton. Its systematic IUPAC name is (Z)-5-(2,3-Dimethyltricyclo[2.2.1.0^{2,6}]hept-3-yl)-2-methylpent-2-en-1-ol.[2] The molecule possesses a molecular formula of C₁₅H₂₄O and a molar mass of 220.356 g·mol⁻¹. [2][4]

The key features of its structure include:

- A rigid tricyclic nortricyclene core.
- A five-carbon isoprenoid side chain attached to the tricyclic system.
- A primary alcohol functional group at one end of the side chain.
- A double bond within the side chain, which gives rise to geometric isomerism.

Stereoisomers of α -Santalol

The biological activity and olfactory properties of santalols are intrinsically linked to their stereochemistry. α -Santalol has multiple stereocenters, leading to the possibility of several stereoisomers.

The most abundant and commercially significant isomer is (+)-(Z)- α -santalol.[4][5] The "(Z)-" designation refers to the configuration of the substituents around the double bond in the side chain, where the higher priority groups are on the same side. This is also sometimes referred to as the cis-isomer.[5]

Another geometric isomer is (E)- α -santalol (or trans- α -santalol), where the higher priority groups are on opposite sides of the double bond in the side chain.[4] While the (Z)-isomer is predominant in nature, small amounts of the (E)-isomer can also be found.[3]

It is important to distinguish α -santalol from its structural isomer, β -santalol. While both are major components of sandalwood oil, they differ in their carbon skeleton. α -Santalol has a tricyclic structure, whereas β -santalol possesses a bicyclic framework.[1] Like α -santalol, β -santalol also exists primarily as the (Z)-isomer in sandalwood oil.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for α -santalol and its related compounds.

Property	Value	Reference(s)
Chemical Identifiers		
IUPAC Name	(Z)-5-(2,3-Dimethyltricyclo[2.2.1.0 ^{2,6}]hept-3-yl)-2-methylpent-2-en-1-ol	[2]
CAS Number	115-71-9	[2][5]
Molecular Formula	C ₁₅ H ₂₄ O	[2][5]
Molar Mass	220.356 g·mol ⁻¹	[2]
Composition in Sandalwood Oil (Santalum album)		
(Z)-α-Santalol Content	41–55%	[6][7]
(Z)-β-Santalol Content	16–24%	[6][7]
Physical Properties of α-Santalol		
Appearance	Colorless to slightly yellow, viscous liquid	[2][8]
Boiling Point	166-167 °C at 14 mmHg	[5]
Density	0.9770 g/cm ³ at 25 °C	[2][5]
Refractive Index (n _D ²⁵)	1.5017	[5]
Specific Optical Rotation ([α] _D ²⁰)	+17.20° (c = 0.8 in chloroform)	[5]
Solubility		
In water	Practically insoluble	[2][5]
In ethanol	Soluble	[2][5]
In diethyl ether	Soluble	[2]

Experimental Protocols

The isolation and purification of α -santalol from its natural source are critical for research and commercial applications. Below are detailed methodologies for key experimental procedures.

Extraction of Sandalwood Oil by Steam Distillation

Steam distillation is the most common commercial method for extracting essential oils from sandalwood heartwood.^[1]

- Materials and Equipment:
 - Ground sandalwood heartwood powder (e.g., 200 g)
 - Distilled water
 - Clevenger-type apparatus
 - Heating mantle with a 2L round-bottom flask
 - Condenser
 - Separatory funnel
 - Anhydrous sodium sulfate
 - Amber glass vials for storage
- Procedure:
 - Place 200 g of sandalwood heartwood powder into the 2L round-bottom flask.
 - Add approximately 1.2 L of distilled water, ensuring the powder is fully submerged.
 - Assemble the Clevenger apparatus with the flask and condenser, ensuring all glass joints are properly sealed.
 - Turn on the cooling water flow to the condenser.

- Heat the flask using the heating mantle to boil the water and generate steam. The distillation process can take 40-70 hours.[6]
- The steam passes through the sandalwood powder, vaporizing the volatile essential oils.
- The steam and oil vapor mixture travels to the condenser, where it cools and liquefies.
- The condensed liquid collects in the Clevenger apparatus, where the less dense essential oil separates and forms a layer above the water.
- After the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature.
- Carefully collect the separated essential oil from the side arm of the Clevenger apparatus.
- Transfer the collected oil to a separatory funnel to remove any residual water.
- Dry the oil by adding a small amount of anhydrous sodium sulfate, let it stand for 15-20 minutes, and then decant or filter the clear oil into a pre-weighed amber glass vial.[6]
- Weigh the vial to determine the final yield and store at 4°C.

Isolation of α -Santalol by Flash Column Chromatography

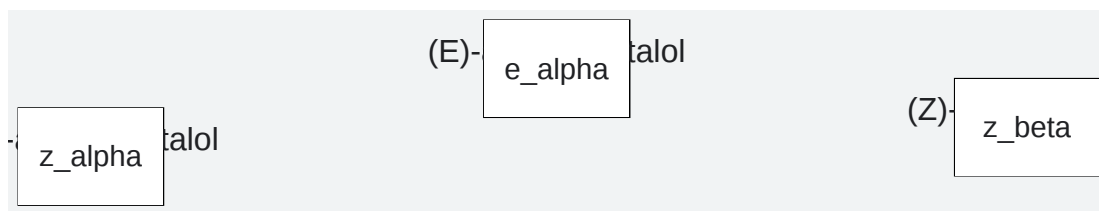
Flash column chromatography is an effective method for separating α -santalol from β -santalol and other components of the crude essential oil.[6]

- Materials and Equipment:
 - Crude sandalwood oil (e.g., 2 g)
 - Silica gel for flash chromatography (e.g., 40-63 μm)
 - n-Hexane and Ethyl Acetate (HPLC grade)
 - Flash chromatography system with a suitable detector (e.g., UV or ELSD)

- Rotary evaporator
- Test tubes or fraction collector
- Procedure:
 - Sample Preparation: Dissolve 2 g of crude sandalwood oil in a minimal amount of n-hexane (e.g., 5 mL).
 - Column Packing: Prepare a flash chromatography column packed with silica gel, equilibrated with 100% n-hexane.
 - Sample Loading: Load the dissolved sample onto the top of the column.
 - Elution: Begin elution with 100% n-hexane. A common gradient involves gradually increasing the polarity by adding ethyl acetate. For example, a gradient from 0% to 10% ethyl acetate in n-hexane can be used to separate the components.
 - Fraction Collection: Collect fractions (e.g., 10-15 mL each) throughout the run. Monitor the separation using the system's detector. α -Santalol will typically elute before the more polar β -santalol.
 - Analysis of Fractions: Analyze the collected fractions using a suitable method like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing pure α -santalol.
 - Solvent Removal: Combine the fractions containing the purified α -santalol. Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified compound.
 - Yield Calculation: Weigh the resulting purified oil to determine the recovery of α -santalol.

Visualizations

Chemical Structures of Santalol Isomers



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Caption: Chemical structures of (Z)- α -Santalol, (E)- α -Santalol, and (Z)- β -Santalol.

Experimental Workflow for α -Santalol Isolation

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